8-Hydroxycarvedilol O-glucuronide

Description

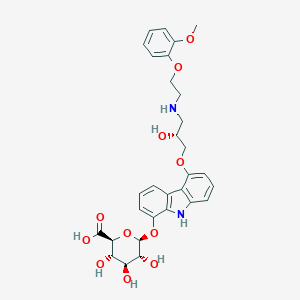

Structure

2D Structure

3D Structure

Properties

CAS No. |

136657-39-1 |

|---|---|

Molecular Formula |

C30H34N2O11 |

Molecular Weight |

598.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |

InChI Key |

VNOMSNHAOHVOPZ-IVODMCMDSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Isomeric SMILES |

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Synonyms |

8-hydroxycarvedilol O-glucuronide 8-hydroxycarvedilol O-glucuronide, (S)-isomer 8-OHCG |

Origin of Product |

United States |

Metabolic Formation Pathways of 8 Hydroxycarvedilol O Glucuronide

Initial Oxidative Biotransformation to 8-Hydroxycarvedilol (B193023) (Phase I)

The initial step in the formation of 8-Hydroxycarvedilol O-glucuronide is the Phase I oxidative biotransformation of carvedilol (B1668590) to its hydroxylated metabolite, 8-hydroxycarvedilol. nih.gov This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.

Cytochrome P450 Isozyme Catalysis in 8-Hydroxylation

The 8-hydroxylation of carvedilol is a side-chain oxidation process. pharmgkb.org Several CYP isozymes are involved in the metabolism of carvedilol, with specific enzymes responsible for hydroxylation at different positions of the molecule. nih.gov

The primary catalyst for the formation of 8-hydroxycarvedilol through side-chain oxidation is the cytochrome P450 1A2 (CYP1A2) isozyme. pharmgkb.orgdrugbank.com While other CYPs like CYP2D6 are major players in the aromatic ring oxidation of carvedilol to form 4'- and 5'-hydroxycarvedilol, CYP1A2 is the key enzyme for the generation of the 8-hydroxy metabolite. pharmgkb.orgnih.gov Studies have shown that S-carvedilol is predominantly metabolized by CYP1A2. pharmgkb.org

In vitro studies using human and rat liver microsomes have been instrumental in elucidating the metabolic pathways of carvedilol. These studies have confirmed that carvedilol undergoes extensive metabolism, including oxidation and glucuronidation. pharmgkb.orgnih.gov In rat liver microsomes, the formation of various phase I metabolites, including 8-hydroxycarvedilol, has been observed. nih.gov The use of specific chemical inhibitors and recombinant CYP enzymes in these in vitro systems has helped to identify the contribution of individual P450 isoforms to the different metabolic pathways of carvedilol.

Stereoselectivity in the Formation of Hydroxylated Carvedilol Metabolites

Carvedilol is administered as a racemic mixture of two enantiomers, R(+)-carvedilol and S(-)-carvedilol, which are metabolized differently. nih.gov The metabolism of carvedilol is stereoselective, with a preference for the S(-)-enantiomer. tandfonline.comresearchgate.net This stereoselectivity is observed in the initial oxidative phase. For instance, S-carvedilol is primarily metabolized by CYP1A2, while R-carvedilol is mainly a substrate for CYP2D6. pharmgkb.orgtandfonline.com Consequently, the formation of hydroxylated metabolites, including 8-hydroxycarvedilol, is stereoselective. The clearance of S-carvedilol is higher than that of R-carvedilol. nih.gov

Glucuronidation of 8-Hydroxycarvedilol (Phase II Conjugation)

Following the initial phase I oxidation, the resulting 8-hydroxycarvedilol undergoes a phase II conjugation reaction known as glucuronidation. This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of 8-hydroxycarvedilol, leading to the formation of the more water-soluble metabolite, this compound. nih.gov This enhances its elimination from the body. nih.govwikipedia.org

UDP-Glucuronosyltransferase (UGT) Catalysis in O-Glucuronide Formation

The glucuronidation of carvedilol and its metabolites is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govaalto.fi These enzymes transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. xenotech.comnih.gov

Several UGT isoforms have been identified as being involved in the glucuronidation of carvedilol. Specifically, UGT1A1, UGT2B4, and UGT2B7 are responsible for the direct glucuronidation of the parent carvedilol molecule. drugbank.comnih.govjst.go.jp While the specific UGTs involved in the conjugation of the 8-hydroxy metabolite have not been as extensively characterized, it is understood that the glucuronidation of carvedilol's metabolites is a significant pathway. pharmgkb.org The glucuronidation process itself also exhibits stereoselectivity, with S-carvedilol undergoing more extensive glucuronidation than R-carvedilol in human liver microsomes. nih.govtandfonline.com

The formation of carvedilol glucuronides has been observed in human liver microsomes, with two distinct glucuronides, G1 and G2, being identified. nih.gov UGT2B7 and UGT2B4 are involved in the formation of G1, while UGT1A1 and UGT2B4 catalyze the formation of G2. nih.gov

Table 1: Enzymes Involved in the Metabolism of Carvedilol to this compound

| Metabolic Step | Enzyme Family | Key Isozymes |

| Phase I: 8-Hydroxylation | Cytochrome P450 (CYP) | CYP1A2 |

| Phase II: Glucuronidation | UDP-Glucuronosyltransferase (UGT) | UGT1A1, UGT2B4, UGT2B7 (for parent drug) |

Contribution of Specific UGT Isoforms to Carvedilol Glucuronidation

The glucuronidation of carvedilol and its metabolites is not a one-size-fits-all process; specific isoforms of the UGT enzymes are responsible for this transformation. Research has identified that at least three human hepatic UGT isoforms play a significant role: UGT1A1, UGT2B4, and UGT2B7. nih.govresearchgate.net These enzymes are involved in the formation of two observed carvedilol glucuronides, designated as G1 and G2. nih.gov

The formation of these glucuronides is isoform-specific:

UGT1A1 is primarily responsible for the formation of the G2 glucuronide. nih.gov

UGT2B7 is mainly involved in creating the G1 glucuronide. nih.gov

UGT2B4 is unique in that it can form both G1 and G2 glucuronides. nih.gov

Table 1: Contribution of UGT Isoforms to Carvedilol Glucuronidation

| UGT Isoform | Glucuronide Formed | Preferred Enantiomer |

|---|---|---|

| UGT1A1 | G2 | R-carvedilol |

| UGT2B7 | G1 | S-carvedilol |

| UGT2B4 | G1 and G2 | - |

Enzyme Kinetics and Reaction Phenotyping of Glucuronidation

The efficiency and characteristics of carvedilol glucuronidation have been quantitatively assessed through enzyme kinetics studies. These investigations provide crucial data on the affinity of the UGT enzymes for the substrate (Km) and the maximum rate of the reaction (Vmax). nih.gov

In studies using human liver microsomes, two distinct glucuronides, G1 and G2, were identified. nih.gov The kinetic parameters for their formation were determined as follows:

For G1 , the Km value was 26.6 µM and the Vmax was 106 pmol/min/mg of protein. nih.gov

For G2 , the Km value was 46.0 µM and the Vmax was 44.5 pmol/min/mg of protein. nih.gov

When examining the recombinant UGT isoforms, the Km values for the formation of G1 and G2 were found to be comparable to those observed in human liver microsomes, ranging from 22.1 to 55.1 µM. nih.gov However, the Vmax values for the individual recombinant enzymes were lower, falling within the range of 3.33 to 7.88 pmol/min/mg of protein. nih.gov

Further analysis of the intrinsic clearance (Vmax/Km) revealed that for the G1 glucuronide, UGT2B4 and UGT2B7 had similar values. nih.gov In the case of the G2 glucuronide, UGT2B4 exhibited a lower Km and a higher intrinsic clearance compared to UGT1A1. nih.gov These findings suggest that UGT2B4 and UGT2B7 are the primary catalysts for G1 formation, while G2 formation is mediated by UGT2B4 and UGT1A1. nih.gov

It is also important to note that the kinetics of carvedilol glucuronidation can be influenced by the substrate concentration. At lower concentrations (1-100 µmol/l), the reaction follows the Michaelis-Menten model. nih.govresearchgate.net However, at higher substrate concentrations (≥100 or 200 µmol/l), substrate inhibition is observed, indicating a decrease in the reaction rate. nih.govresearchgate.net This complex kinetic behavior underscores the intricate nature of carvedilol metabolism.

Table 2: Enzyme Kinetics of Carvedilol Glucuronidation in Human Liver Microsomes

| Glucuronide | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| G1 | 26.6 | 106 |

| G2 | 46.0 | 44.5 |

Preclinical Disposition and Excretion Dynamics of 8 Hydroxycarvedilol O Glucuronide

Biliary Excretion as a Major Elimination Route in Animal Models

In preclinical animal models, biliary excretion has been established as the predominant route for the elimination of carvedilol (B1668590) and its metabolites. nih.govsigmaaldrich.com This is largely attributed to the lipophilic nature of the parent compound and the high molecular weight of its glucuronide conjugates. tandfonline.com Studies in bile duct-cannulated rats have demonstrated that a substantial portion of an orally administered dose of carvedilol is recovered in the bile. tandfonline.com

Specifically, research has identified 8-Hydroxycarvedilol (B193023) O-glucuronide as one of the two major metabolites found in the bile of rats. tandfonline.comtandfonline.comnih.gov Following the oral administration of radiolabeled carvedilol, approximately 22% of the administered dose was excreted in the bile as 8-Hydroxycarvedilol O-glucuronide. tandfonline.comnih.gov This finding underscores the importance of the hepatic glucuronidation of the hydroxylated metabolite and its subsequent transport into the bile for elimination. The process involves the hydroxylation of the carbazole (B46965) ring of carvedilol, followed by conjugation with glucuronic acid, which facilitates its excretion against a concentration gradient into the biliary system. nih.govtandfonline.com

The extensive biliary excretion of carvedilol metabolites, including this compound, in rats signifies that fecal elimination is the primary ultimate pathway for the drug and its byproducts in this species. tandfonline.com This contrasts with compounds that are primarily cleared via renal excretion. The metabolic profile in dogs also points to glucuronidation and subsequent biliary secretion as a major pathway, although the specific proportions of individual glucuronide metabolites may differ from those in rats. nih.govavma.org

Table 1: Biliary Excretion of Major Carvedilol Metabolites in Rats Following a 10 mg/kg Oral Dose of (±)-¹⁴C-Carvedilol

This table summarizes the percentage of the administered dose of racemic carvedilol that is excreted in the bile as its two primary glucuronide metabolites in rats.

| Metabolite | Percentage of Dose Excreted in Bile (%) | Source |

|---|---|---|

| 1-Hydroxycarvedilol O-glucuronide | 39 | tandfonline.comnih.gov |

| This compound | 22 | tandfonline.comnih.gov |

Stereoselective Excretion Patterns of Glucuronide Conjugates

The metabolism and excretion of carvedilol are characterized by significant stereoselectivity. Carvedilol is administered as a racemic mixture of its R(+) and S(-) enantiomers, which exhibit different pharmacological activities and metabolic fates. nih.govpharmgkb.org This stereoselectivity extends to the formation and biliary excretion of its glucuronide metabolites. tandfonline.comnih.gov

Studies investigating the separate administration of carvedilol enantiomers to rats have revealed distinct patterns in the biliary excretion of the hydroxylated glucuronides. The administration of S(-)-carvedilol resulted in the predominant excretion of this compound in the bile. tandfonline.comnih.gov In contrast, the administration of R(+)-carvedilol led to the highly selective biliary excretion of 1-Hydroxycarvedilol O-glucuronide. tandfonline.comnih.gov

This demonstrates a clear stereoselective preference in the metabolic pathway leading to biliary elimination. The enzymatic processes responsible for the hydroxylation of the carbazole ring and the subsequent glucuronidation appear to be highly dependent on the stereochemistry of the parent molecule. The S(-) enantiomer is preferentially metabolized at the 8-position of the carbazole ring, followed by glucuronidation and biliary excretion, while the R(+) enantiomer is favored for metabolism at the 1-position. In human liver microsomes, the glucuronidation of S-carvedilol has also been observed to be higher than that of R-carvedilol. nih.gov

Table 2: Stereoselective Biliary Excretion of Carvedilol Glucuronide Metabolites in Rats

This table illustrates the preferential biliary excretion of specific glucuronide metabolites based on the administered carvedilol enantiomer in rats.

| Administered Enantiomer | Predominant Biliary Metabolite | Source |

|---|---|---|

| R(+)-Carvedilol | 1-Hydroxycarvedilol O-glucuronide | tandfonline.comnih.gov |

| S(-)-Carvedilol | This compound | tandfonline.comnih.gov |

In Vivo Preclinical Models for Disposition Studies

The rat has served as a primary in vivo preclinical model for elucidating the disposition of this compound. nih.govtandfonline.com The use of bile duct-cannulated rats has been instrumental in directly measuring the extent of biliary excretion and identifying the metabolites present in the bile. tandfonline.com This surgical model allows for the collection of bile over time, providing a quantitative measure of the hepatobiliary clearance of the drug and its metabolites.

In these studies, male rats are typically used, and after oral administration of carvedilol, bile is collected for analysis. tandfonline.com The identification and quantification of metabolites like this compound are achieved using techniques such as high-performance liquid chromatography (HPLC) coupled with radioactivity and ultraviolet (UV) detection, as well as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. tandfonline.comnih.gov

While dogs have also been used in the study of carvedilol metabolism and confirm the importance of biliary secretion, detailed quantitative data on the excretion of this compound in this species is less defined in the public literature compared to the rat model. nih.govavma.org The consistent finding across these preclinical models is the extensive hepatic metabolism of carvedilol, with glucuronidation of hydroxylated metabolites being a key step leading to their elimination via the bile. nih.gov

Research Methodologies for the Analysis of 8 Hydroxycarvedilol O Glucuronide

Analytical Techniques for Detection and Quantification

The detection and quantification of 8-Hydroxycarvedilol (B193023) O-glucuronide in biological matrices are primarily achieved through advanced chromatographic and spectrometric methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of carvedilol (B1668590) and its metabolites due to its high sensitivity and selectivity. scispace.comresearchgate.net Ultra-performance liquid chromatography (UPLC), a high-resolution version of HPLC, when combined with MS/MS, offers even faster and more efficient separations. waters.comresearchgate.net

These methods are capable of simultaneously quantifying carvedilol and its various metabolites, including hydroxylated and glucuronidated forms, in biological samples like human plasma. researchgate.netresearchgate.net The use of electrospray ionization (ESI) in the positive ion mode is common for the detection of these compounds. scispace.comresearchgate.netuu.nl Multiple reaction monitoring (MRM) is a key feature of tandem mass spectrometry that allows for the specific and sensitive detection of target analytes even in complex biological matrices. scispace.comresearchgate.net

For instance, a UPLC-MS/MS method was developed for the simultaneous determination of carvedilol and its three metabolites: 4′-hydroxyphenyl-carvedilol, 5′-hydroxyphenyl-carvedilol, and O-desmethyl-carvedilol, achieving separation in under 6 minutes. researchgate.net Another LC-MS/MS method for carvedilol and 4'-hydroxyphenyl carvedilol demonstrated linearity over a range of 0.050-50.049 ng/mL and 0.050-10.017 ng/mL, respectively, showcasing the high sensitivity of the technique. mui.ac.irnih.gov The application of these methods is crucial in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carvedilol. mui.ac.irnih.gov

Table 1: LC-MS/MS Method Parameters for Carvedilol and Metabolite Analysis

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | HPLC or UPLC system coupled to a tandem mass spectrometer | scispace.comwaters.comresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode | scispace.comresearchgate.netuu.nl |

| Detection Mode | Multiple Reaction Monitoring (MRM) | scispace.comresearchgate.net |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) from plasma | scispace.comnih.gov |

| Linearity Range (Carvedilol) | e.g., 0.5–100 ng/mL or 0.050-50.049 ng/mL | scispace.commui.ac.irnih.gov |

| Linearity Range (Metabolites) | e.g., 0.3-40 ng/mL for 4-OH carvedilol | scispace.comresearchgate.net |

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation and quantification of carvedilol and its metabolites. asianpubs.orghuejmp.vn To enhance sensitivity and specificity, HPLC is often coupled with various detection methods.

Fluorescence detection is a particularly sensitive method for carvedilol and its metabolites due to their native fluorescence. nih.govnih.gov This method involves exciting the molecules at a specific wavelength and measuring the emitted light at a longer wavelength. For carvedilol, typical excitation and emission wavelengths are around 240 nm and 330 nm, respectively. nih.gov HPLC with fluorescence detection has been successfully applied to quantify carvedilol in human plasma with a linear range of 10 to 250 ng/mL. nih.gov

UV detection is another common method used with HPLC, where the absorbance of the analytes is measured at a specific wavelength. asianpubs.org While generally less sensitive than fluorescence or mass spectrometry, it is a robust and widely available technique. A reversed-phase HPLC method with UV detection at 242 nm has been developed for carvedilol, with a limit of quantification of 4 ng/mL. asianpubs.org

The choice of detector depends on the required sensitivity and the nature of the study. For pharmacokinetic studies requiring high sensitivity, fluorescence or mass spectrometric detection is preferred.

The structural elucidation of carvedilol metabolites, including 8-Hydroxycarvedilol O-glucuronide, often requires the use of advanced spectrometric and spectroscopic techniques.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that can be used to determine the molecular weight of conjugated metabolites like glucuronides.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. nih.govresearchgate.net It provides detailed information about the chemical environment of each proton in the molecule, which can be used to identify the site of glucuronidation. ¹H-NMR has been used to study the structure of carvedilol and can be applied to its metabolites. researchgate.net

Solid-state ¹³C cross-polarization magic-angle spinning nuclear magnetic resonance (CPMAS NMR) has also been utilized for the characterization of carvedilol in its solid form. nih.gov This technique can provide information about the physical form and potential drug-excipient interactions in pharmaceutical preparations. nih.gov

In Vitro Incubation Systems for Metabolic Studies

To investigate the formation of this compound and identify the enzymes involved, in vitro systems that mimic the metabolic environment of the liver are employed.

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govalliedacademies.orgalliedacademies.org Both human and rat liver microsomes are extensively used to study the metabolism of carvedilol. nih.govnih.gov

Studies using human liver microsomes have shown that carvedilol is metabolized to several oxidative metabolites, including 8-hydroxycarvedilol (8OHC), primarily by the CYP1A2 enzyme. nih.gov The subsequent glucuronidation of these hydroxylated metabolites is a major metabolic pathway. nih.gov The formation of carvedilol glucuronides has been observed in hepatic microsomes. nih.gov The rate of metabolism can be stereoselective, with the S(-) enantiomer of carvedilol often being metabolized faster than the R(+) enantiomer in human liver microsomes. nih.gov

Table 2: Carvedilol Metabolism in Liver Microsomes

| Parameter | Finding | Reference |

|---|---|---|

| Primary Oxidative Metabolites | 4'-hydroxyphenyl (4OHC), 5'-hydroxyphenyl (5OHC), 8-hydroxy carbazolyl (8OHC), O-desmethyl (ODMC) | nih.gov |

| Primary Enzyme for 8OHC formation | CYP1A2 | nih.gov |

| Stereoselectivity | S(-) enantiomer metabolized faster than R(+) enantiomer | nih.gov |

| Glucuronidation | Observed formation of carvedilol glucuronides | nih.gov |

To pinpoint the specific UGT isoforms responsible for the glucuronidation of carvedilol and its hydroxylated metabolites, recombinant UGT enzymes are used. These are individual UGT enzymes produced in cell lines, allowing for the study of their specific catalytic activities.

Research has identified that several UGT isoforms are involved in the glucuronidation of carvedilol. Specifically, UGT1A1, UGT2B4, and UGT2B7 have been shown to catalyze the formation of carvedilol glucuronides. nih.govpsu.edu It has been demonstrated that UGT1A1 preferentially metabolizes R-carvedilol, while UGT2B7 shows a preference for S-carvedilol. nih.gov

Studies with recombinant UGTs have revealed that two main carvedilol glucuronides, designated G1 and G2, are formed. nih.govpsu.edu UGT2B7 is responsible for the formation of G1, while UGT1A1 catalyzes the formation of G2. nih.govpsu.edu UGT2B4 is capable of forming both G1 and G2. nih.govpsu.edu This detailed understanding of the roles of specific UGT isoforms is crucial for predicting potential drug-drug interactions and inter-individual variability in carvedilol metabolism.

Enzymatic Hydrolysis for Glucuronide Characterization

Enzymatic hydrolysis is a cornerstone technique in the analysis and characterization of glucuronide metabolites, including this compound. This method is essential for cleaving the glucuronic acid moiety from the parent drug or its metabolite, a process necessary for many analytical methods that have difficulty detecting the conjugated form directly. covachem.com The resulting aglycone (the de-glucuronidated compound) is typically less polar and more amenable to extraction and subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsigmaaldrich.com

The primary enzymes employed for this purpose are β-D-glucuronidases, which are hydrolase enzymes that specifically catalyze the breakdown of β-D-glucuronides. covachem.comsigmaaldrich.com These enzymes are sourced from various organisms, including mollusks (Helix pomatia, abalone), bacteria (E. coli), and bovine liver, with each source yielding enzymes with different optimal activities and specificities. covachem.comsigmaaldrich.com For instance, β-glucuronidase from Helix pomatia has been successfully used to hydrolyze carvedilol and its metabolites in human urine samples prior to GC-MS analysis. nih.gov

The efficiency of the enzymatic hydrolysis is dependent on several critical parameters that must be carefully optimized to ensure complete cleavage of the glucuronide conjugate without degrading the target analyte. sigmaaldrich.com These factors include the pH of the reaction buffer, incubation temperature, reaction time, and the concentration of the enzyme itself. sigmaaldrich.comnih.gov Studies on various drug glucuronides, including O-glucuronides similar in structure to this compound, have shown that there is no single universal condition that is optimal for all conjugates. norlab.com For many O-glucuronides, hydrolysis is efficient across various enzymes and conditions. nih.gov However, optimization is still a critical step in method development to ensure accurate quantification. For example, the hydrolysis of oxazepam-O-glucuronide has been shown to be efficient and complete under a variety of temperatures and timeframes with different enzymes. norlab.comnih.gov Conversely, for other compounds, hydrolysis efficiency can be highly dependent on temperature and time. norlab.com

The selection of the enzyme and reaction conditions is therefore tailored to the specific analyte and the biological matrix being studied. norlab.com The goal is to achieve complete or near-complete hydrolysis, thereby allowing for the sensitive and accurate measurement of the total concentration of the metabolite after its excretion in a conjugated form. nih.gov

Table 1: Key Parameters for Enzymatic Hydrolysis of Glucuronides

This table summarizes the critical factors that influence the efficiency of the enzymatic hydrolysis reaction for the characterization of glucuronide conjugates.

| Parameter | Description | Significance and Research Findings |

| Enzyme Source | The organism from which the β-glucuronidase is derived, such as Helix pomatia (snail), abalone, E. coli (recombinant), or bovine liver. covachem.com | Different sources produce enzymes with varying specificities and optimal activities. Molluskan-derived enzymes often contain sulfatase activity, which can be useful for cleaving sulfate (B86663) conjugates simultaneously. sigmaaldrich.com Recombinant enzymes may offer higher purity and specificity. norlab.com |

| pH | The pH of the buffer solution in which the hydrolysis reaction is carried out. | This is often the most critical factor. Most β-glucuronidases have an optimal pH range, typically between 4.0 and 7.4. sigmaaldrich.comnih.gov The optimal pH can be compound-dependent. |

| Temperature | The temperature at which the sample is incubated with the enzyme. | Temperature significantly affects enzyme activity. Common incubation temperatures range from room temperature to 65°C. sigmaaldrich.comnih.gov Higher temperatures can increase reaction rates but may also lead to enzyme denaturation or analyte degradation if not optimized. nih.gov |

| Incubation Time | The duration for which the enzyme is allowed to react with the sample. | Reaction times can vary from minutes to several hours. nih.gov The goal is to provide sufficient time for complete hydrolysis without causing degradation of the resulting aglycone. Studies have shown complete hydrolysis of some glucuronides in as little as 15-30 minutes. nih.gov |

| Enzyme Concentration | The amount of enzyme added to the sample, typically measured in units per milliliter (U/mL). | Sufficient enzyme concentration is necessary to drive the reaction to completion. However, beyond a certain point, increasing the concentration may not significantly improve hydrolysis and adds to the cost. sigmaaldrich.com Typical concentrations range from approximately 2,500 to 6,250 U/mL of sample. norlab.com |

Comparative Pharmacometabolism and Species Differences

Interspecies Variability in Carvedilol (B1668590) Metabolism and Glucuronide Formation

The metabolic fate of carvedilol, including the formation of its glucuronidated conjugates, varies significantly among species such as humans, dogs, and rats. These differences are crucial for the extrapolation of preclinical data to human clinical outcomes.

Hydroxylation of the carbazolyl ring of carvedilol, leading to the formation of metabolites like 8-hydroxycarvedilol (B193023), and subsequent glucuronidation are major metabolic pathways in both dogs and rats. nih.gov In rats, 8-hydroxycarvedilol O-glucuronide has been identified as a major biliary metabolite. nih.gov Studies have shown that after oral administration of the S(-)-enantiomer of carvedilol to rats, this compound is the predominant metabolite excreted in the bile, highlighting a stereoselective preference in its formation and excretion. nih.gov

Table 1: Interspecies Comparison of Major Carvedilol Metabolic Pathways

| Species | Major Metabolic Pathways | Reference |

| Human | Aromatic ring oxidation (e.g., 4'- and 5'-hydroxycarvedilol) by CYP2D6; Side-chain oxidation (e.g., 8-hydroxycarvedilol) by CYP1A2; Glucuronidation of parent drug and metabolites. | pharmgkb.org |

| Dog | Glucuronidation of parent compound; Hydroxylation of the carbazolyl ring followed by glucuronidation. | nih.gov |

| Rat | Hydroxylation of the carbazolyl ring followed by glucuronidation (simplest profile). | nih.gov |

| Mouse | Glucuronidation of parent compound; Hydroxylation of carbazolyl or phenyl ring followed by glucuronidation (most complex profile). | nih.gov |

This table provides a qualitative overview of the major metabolic pathways of carvedilol in different species.

Strain-Specific Differences in Enzymatic Activity in Animal Models

The choice of animal strain in preclinical studies is critical, as significant variations in drug metabolism can occur even within the same species. In rats, strains such as Wistar and Sprague-Dawley, which are commonly used in pharmacological and toxicological research, exhibit differences in their capacity for drug metabolism, including glucuronidation.

These strain-specific differences can be attributed to variations in the expression and activity of UGT enzymes. For example, studies have revealed significant differences in the basal mRNA levels of various UGT isoforms in the livers of Wistar and Sprague-Dawley rats. Wistar rats have been shown to have higher basal mRNA levels of certain UGTs, such as CYP1A1, CYP1A2, and CYP3A2, compared to Sprague-Dawley rats. nih.gov

Table 2: Reported Strain Differences in Hepatic Enzyme Expression and Activity Between Wistar and Sprague-Dawley Rats

| Enzyme/Activity | Observation | Reference |

| CYP1A1, CYP1A2, CYP3A2 mRNA | Basal levels are higher in Wistar rats compared to Sprague-Dawley rats. | nih.gov |

| CYP1A Enzymatic Activity | Higher in Wistar rats than in Sprague-Dawley rats. | nih.gov |

| 3α-hydroxysteroid UDP-glucuronosyltransferase | Individual differences in glucuronidation rates observed in Wistar rats but not Sprague-Dawley rats. | nih.gov |

| CYP2B1 and CYP3A2 mRNA and Protein Expression | Higher in Dark Agouti rats compared to Wistar and Sprague-Dawley rats. | nih.gov |

This table highlights some of the known differences in drug-metabolizing enzymes between common laboratory rat strains, which may influence the metabolism of carvedilol.

Synthetic Approaches for Research Standards

Chemical Synthesis of 8-Hydroxycarvedilol (B193023) O-Glucuronide and Related Metabolites

The chemical synthesis of 8-hydroxycarvedilol O-glucuronide, a phenolic O-glucuronide, presents specific challenges due to the molecule's complexity and the need for stereocontrol at the anomeric center of the glucuronic acid moiety. While direct enzymatic synthesis using UDP-glucuronosyltransferases (UGTs) can be an option, chemical synthesis is often preferred for producing the larger quantities required for reference standards. hyphadiscovery.comarkat-usa.org The synthesis generally involves the coupling of a protected glucuronyl donor with 8-hydroxycarvedilol, followed by deprotection steps.

Common synthetic strategies for O-glucuronides often employ a protected glucuronic acid derivative, such as a methyl ester with acetyl or benzoyl protecting groups on the hydroxyls. nih.govmdpi.com A key intermediate is typically an activated glucuronyl donor, like an anomeric bromide or a trichloroacetimidate, which reacts with the phenolic hydroxyl group of 8-hydroxycarvedilol.

One of the most established methods for this type of glycosylation is the Koenigs-Knorr reaction . researchgate.netwikipedia.orgchemeurope.com This reaction involves the use of a glycosyl halide (e.g., acetobromo-α-D-glucuronic acid methyl ester) and a promoter, which is typically a heavy metal salt like silver carbonate or cadmium carbonate. researchgate.netacs.org The reaction proceeds via an SN2-type displacement at the anomeric carbon of the sugar. The presence of a participating group, such as an acetyl group at the C-2 position of the glucuronic acid donor, helps to ensure the formation of the desired β-anomer through anchimeric assistance. wikipedia.org The resulting product is the 1,2-trans-glycoside, which corresponds to the natural stereochemistry of the metabolite.

An alternative and often more efficient method involves the use of a trichloroacetimidate donor . arkat-usa.org Methyl (2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate) is a highly effective glucuronyl donor that can be activated under mild acidic conditions, for instance with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). arkat-usa.org This method often provides higher yields and better stereoselectivity compared to the classical Koenigs-Knorr reaction. nih.gov

The final stage of the synthesis is the deprotection of the ester and acetyl groups from the glucuronic acid moiety. This is typically achieved by basic hydrolysis, for example, using sodium hydroxide (B78521) or lithium hydroxide. nih.gov Care must be taken during this step, as the conditions can sometimes lead to the formation of by-products. nih.gov

Below is a table summarizing potential synthetic routes for phenolic O-glucuronides applicable to this compound.

| Method | Glucuronyl Donor | Promoter/Activator | Key Features |

| Koenigs-Knorr Reaction | Acetobromo-α-D-glucuronic acid methyl ester | Silver (I) carbonate, Cadmium (II) carbonate | One of the oldest methods; heavy metal promoters are often required; C-2 participating groups ensure β-selectivity. wikipedia.orgchemeurope.comacs.org |

| Trichloroacetimidate Method | Methyl (2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate) | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate | High yields and excellent stereoselectivity; proceeds under mild conditions. arkat-usa.orgnih.gov |

| Enzymatic Synthesis | Uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) | UDP-glucuronosyltransferases (UGTs) | Highly specific for the natural β-anomer; can be challenging to scale up for large quantities. hyphadiscovery.comnih.gov |

Methodological Considerations in Metabolite Synthesis for Analytical Reference

The synthesis of drug metabolites for use as analytical reference standards demands stringent control over purity, identity, and stability. These standards are crucial for the validation of bioanalytical assays used in pharmacokinetic and metabolic studies. arkat-usa.orgnih.gov

Purity and Characterization: The final synthesized metabolite must be of high purity, typically >95%, to serve as a reliable quantitative standard. The purification of highly polar glucuronides can be challenging and often requires techniques like preparative High-Performance Liquid Chromatography (HPLC). core.ac.ukmdpi.com Following purification, comprehensive structural characterization is essential. This is typically achieved through a combination of techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure, including the point of conjugation and the stereochemistry of the glycosidic bond.

Mass Spectrometry (MS) provides the accurate molecular weight and fragmentation pattern, which is critical for its use in LC-MS/MS-based bioanalytical methods. mdpi.comnih.gov

Stability: Glucuronides, particularly acyl glucuronides, can be unstable under certain pH and temperature conditions, potentially hydrolyzing back to the parent drug. researchgate.net While phenolic O-glucuronides like this compound are generally more stable than their acyl counterparts, their stability in solution and during storage must be thoroughly evaluated to ensure the integrity of the reference standard over time. rsc.org

Use of Labeled Isotopes: For quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards are often required. nih.gov Therefore, the synthesis of deuterated or ¹³C-labeled versions of this compound is also a significant consideration. This can be achieved by using a labeled precursor of either carvedilol (B1668590) or the glucuronic acid donor in the synthetic scheme. nih.gov

The following table summarizes the key methodological considerations for producing analytical reference standards of metabolites.

| Consideration | Objective | Common Techniques/Methods |

| Chemical Purity | To ensure accurate quantification in bioanalytical assays. | Preparative HPLC, Flash Chromatography. core.ac.ukacs.org |

| Structural Confirmation | To verify the chemical structure and stereochemistry. | NMR (¹H, ¹³C), Mass Spectrometry (HRMS). nih.gov |

| Stability Assessment | To define proper storage and handling conditions. | Stability studies under various pH, temperature, and light conditions. researchgate.net |

| Isotopic Labeling | To provide a suitable internal standard for quantitative MS analysis. | Incorporation of ²H (deuterium) or ¹³C into the molecule during synthesis. nih.gov |

| Documentation | To provide a comprehensive record of the standard's quality. | Certificate of Analysis detailing purity, identity, and characterization data. hyphadiscovery.com |

Emerging Research Perspectives on Glucuronide Metabolites

Advancements in Understanding Glucuronidation Mechanisms

Glucuronidation is a major pathway in drug metabolism, responsible for the clearance of a significant portion of prescribed drugs. nih.govnih.gov The enzymes at the heart of this process, UGTs, are a superfamily of proteins that exhibit broad substrate specificity, enabling them to metabolize a diverse range of chemical structures. nih.govjove.com

Recent research has moved beyond a simple understanding of UGTs as passive catalysts. Studies are now delving into the molecular mechanisms that regulate their expression and activity. Factors such as genetics, age, gender, and disease state can all influence the efficiency of glucuronidation. nih.gov For instance, genetic variations (polymorphisms) in UGT genes can lead to significant inter-individual differences in drug metabolism, affecting both the therapeutic response and the risk of adverse reactions. nih.gov

Furthermore, the traditional view of glucuronidation solely as a detoxification pathway is being challenged. Some glucuronide metabolites have been found to be pharmacologically active, sometimes even more potent than the parent drug. nih.gov While 8-Hydroxycarvedilol (B193023) O-glucuronide is primarily considered an inactive metabolite targeted for excretion, the growing recognition of active glucuronides highlights the need for a more thorough characterization of all metabolic products.

Interplay of UGTs and Efflux Transporters in Glucuronide Disposition

The journey of a glucuronide metabolite from its formation to its eventual elimination is a highly orchestrated process involving a close partnership between UGT enzymes and a class of proteins known as efflux transporters. Once a drug is metabolized by UGTs within a cell, the resulting glucuronide is often too polar to simply diffuse back out. nih.gov This is where efflux transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), play a crucial role. nih.govsdu.dk

For example, in the liver, UGTs located in the endoplasmic reticulum produce glucuronides that are then transported across the cell membrane by efflux transporters located on the sinusoidal (blood-facing) or canalicular (bile-facing) side of the hepatocyte. nih.gov This directional transport determines whether the metabolite is returned to the systemic circulation for renal excretion or eliminated directly into the bile. The interplay is so critical that the rate of glucuronide formation by UGTs and the rate of its export by transporters are considered the two main driving forces in the clearance of many drugs. nih.gov

Methodological Innovations in Metabolite Profiling

The ability to accurately identify and quantify drug metabolites like 8-Hydroxycarvedilol O-glucuronide is fundamental to understanding their physiological role. Recent years have seen significant advancements in analytical techniques, providing researchers with powerful tools for metabolite profiling.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become an indispensable tool for the sensitive and specific detection of glucuronides in biological samples. nih.govnih.gov This technique allows for the separation of complex mixtures and the precise identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

Furthermore, the field of metabolomics, which aims to comprehensively analyze the complete set of small-molecule metabolites (the metabolome) in a biological system, is offering new perspectives. nih.govresearchgate.net Untargeted metabolomics approaches, often employing high-resolution mass spectrometry, can help to discover novel or unexpected metabolites, providing a more complete picture of a drug's metabolic fate. nih.govresearchgate.net

Researchers are also developing innovative strategies to overcome the challenges associated with studying glucuronides, which can be unstable and prone to degradation. nih.gov These include improved sample preparation techniques and the use of advanced data analysis workflows to systematically identify glucuronidation patterns within large datasets. nih.govresearchgate.net These methodological innovations are crucial for building a comprehensive understanding of the "glucuronidome" and its dynamic relationship with both host and microbial metabolism. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of 8-Hydroxycarvedilol O-glucuronide, and how can their activity be experimentally validated?

- Answer : The glucuronidation of carvedilol metabolites, including this compound, is mediated by UGT isoforms such as UGT1A1, UGT2B4, and UGT2B7 . To validate enzyme specificity, researchers can use recombinant UGT isoforms in vitro incubation assays with carvedilol as the substrate. Quantification of the glucuronide metabolite via LC-MS/MS, coupled with enzyme inhibition studies (e.g., using UGT isoform-specific inhibitors like hecogenin for UGT2B7), confirms isoform contributions. Kinetic parameters (Km, Vmax) should be calculated to compare catalytic efficiency across isoforms .

Q. What analytical methods are most robust for distinguishing O-glucuronides like this compound from acyl- or N-glucuronides?

- Answer : Hydroxyl group derivatization (e.g., trimethylsilylation) coupled with LC-MS/MS is critical. O-glucuronides retain derivatizable hydroxyl groups on the aglycone, whereas acyl-glucuronides do not. For example, haloperidol O-glucuronide was confirmed by observing derivatization patterns in MS/MS spectra . Additionally, enzymatic hydrolysis with β-glucuronidase can confirm glucuronide linkage: O-glucuronides are hydrolyzed faster than acyl-glucuronides under mild conditions .

Q. How does the stability of this compound in biological matrices (e.g., plasma, urine) impact pharmacokinetic studies?

- Answer : Stability depends on storage conditions and freeze-thaw cycles. For instance, vorinostat O-glucuronide showed degradation after three freeze-thaw cycles, requiring immediate stabilization with methanol post-collection . To mitigate instability, researchers should validate storage protocols (e.g., -80°C with protease/esterase inhibitors) and quantify degradation products (e.g., free 8-Hydroxycarvedilol) during method validation .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported UGT isoform specificity for this compound formation across studies?

- Answer : Contradictions may arise from differences in incubation conditions (e.g., pH, cofactors) or substrate concentrations. A systematic approach includes:

- Comparative kinetic assays : Measure activity across isoforms under standardized conditions (e.g., 50 mM Tris buffer, pH 7.4, 5 mM UDPGA).

- Interspecies extrapolation : Human vs. rodent UGT isoforms often exhibit divergent specificity; use humanized liver models for clinical relevance .

- Probe substrates : Co-incubate with known UGT substrates (e.g., estradiol for UGT1A1) to identify competitive inhibition patterns .

Q. How can the structural elucidation of this compound be optimized to avoid misassignment in complex biological samples?

- Answer : Combine high-resolution MS (HRMS) with nuclear magnetic resonance (NMR). HRMS identifies exact mass (e.g., m/z 392.199 for derivatized O-glucuronides) and fragmentation patterns . NMR (1H/13C) confirms the glucuronide linkage site (e.g., 8-hydroxyl group in carvedilol). For ambiguous cases, synthesize an authentic standard for co-elution validation .

Q. What in vitro and in vivo models are suitable for studying the tumor-targeting potential of this compound, given elevated β-glucuronidase in tumors?

- Answer :

- In vitro : Use tumor cell lines (e.g., RIF-1 murine tumors) with high β-glucuronidase activity. Measure cytotoxicity of 8-Hydroxycarvedilol (released from its glucuronide) vs. the parent compound .

- In vivo : Xenograft models (e.g., C3H mice with RIF-1 tumors) can assess targeted glucuronide activation. Monitor tumor vs. liver glucuronidase activity via fluorometric assays (e.g., phenolphthalein release) .

Q. How do genetic polymorphisms in UGT isoforms affect interindividual variability in this compound pharmacokinetics?

- Answer : Genotype-phenotype association studies are critical. For example, UGT2B7*2 (His268Tyr) reduces glucuronidation efficiency. Screen human liver samples or use CRISPR-edited cell lines expressing variant UGTs. Correlate metabolite AUC ratios (glucuronide/aglycone) with genotype data in clinical cohorts .

Methodological Considerations

-

Table 1 : Key UGT Isoforms and Their Role in 8-Hydroxycarvedilol Glucuronidation

UGT Isoform Contribution to Metabolism Inhibitor Clinical Relevance UGT1A1 Moderate (~30%) Atazanavir Polymorphisms affect bioavailability UGT2B4 Major (>50%) Hecogenin Expressed in liver and kidney UGT2B7 Minor (<20%) Fluconazole Polymorphic variants alter clearance -

Table 2 : Analytical Techniques for O-Glucuronide Characterization

Method Application Limitations LC-MS/MS Quantification, structural hints Requires derivatization for linkage confirmation β-Glucuronidase Hydrolysis Linkage type differentiation Incomplete hydrolysis risks false negatives NMR Definitive structural proof Low sensitivity; needs purified samples

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.